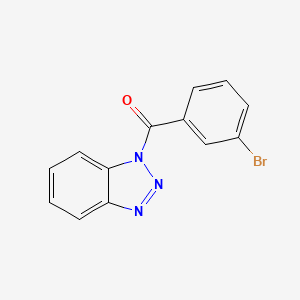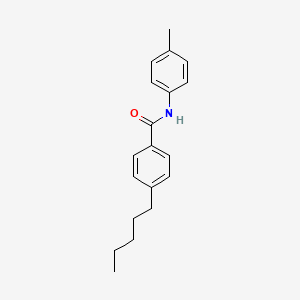![molecular formula C14H12N4O3S B12453563 N-[(4-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide](/img/structure/B12453563.png)
N-[(4-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide is a compound that belongs to the class of benzoyl thiourea derivatives. These compounds are known for their versatile applications in various fields, including medicine, agriculture, and analytical chemistry. The unique structure of this compound allows it to coordinate with various transition metal ions, making it a valuable ligand in coordination chemistry .
Méthodes De Préparation
The synthesis of N-[(4-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide typically involves the reaction of ortho-toluylchloride with 2-amino-4-picoline. The reaction is carried out in the presence of potassium thiocyanate, which facilitates the formation of the thiourea moiety. The compound is then fully crystallized and characterized using various spectroscopic techniques, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yields and purity.
Analyse Des Réactions Chimiques
N-[(4-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-[(4-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry to study the formation of metal complexes. In biology and medicine, the compound has shown potential as an antibacterial and anticancer agent. It has been studied for its ability to inhibit the growth of various bacterial strains and cancer cell lines . Additionally, the compound has applications in the pharmaceutical industry as a potential therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N-[(4-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological molecules, leading to various biological effects. For example, the compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by targeting specific molecular pathways.
Comparaison Avec Des Composés Similaires
N-[(4-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide is similar to other benzoyl thiourea derivatives, such as 4-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide and 4-methyl-N-[2-(pyridin-2-yl)ethylcarbamothioyl]benzamide These compounds share similar structural features and exhibit comparable biological activities
Propriétés
Formule moléculaire |
C14H12N4O3S |
|---|---|
Poids moléculaire |
316.34 g/mol |
Nom IUPAC |
N-[(4-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide |
InChI |
InChI=1S/C14H12N4O3S/c1-9-6-7-15-12(8-9)16-14(22)17-13(19)10-4-2-3-5-11(10)18(20)21/h2-8H,1H3,(H2,15,16,17,19,22) |
Clé InChI |
URPKJZLSGXIJNF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-4-trifluoromethyl-9H-pyrido-[2,3-b]-indole](/img/structure/B12453485.png)

![Ethyl 2-[(E)-2-(2,4-dichlorothiazol-5-yl)vinyl]-6-methoxy-benzoate](/img/structure/B12453506.png)
![cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron](/img/structure/B12453511.png)
![3,4-dibromo-6-ethoxy-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B12453512.png)
![2-phenoxy-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B12453516.png)


![3,5-bis[[2-(2-methylphenoxy)acetyl]amino]benzoic Acid](/img/structure/B12453527.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B12453530.png)

![3'-(4-methoxyphenyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B12453547.png)
![2-(7-Difluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12453561.png)
